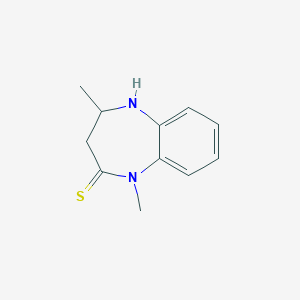
2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-4-thione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Commonly known as DMCM, this compound belongs to the class of benzodiazepines and is synthesized through a multi-step process.
Wirkmechanismus
DMCM acts on the gamma-aminobutyric acid (GABA) receptors in the brain, which are responsible for regulating the activity of neurons. It enhances the activity of GABA receptors, resulting in the inhibition of neuronal activity and the reduction of anxiety, seizures, and insomnia.
Biochemische Und Physiologische Effekte
DMCM has been shown to have a range of biochemical and physiological effects on the brain and body. It increases the levels of GABA in the brain, resulting in the inhibition of neuronal activity. It also affects the levels of other neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
DMCM has several advantages for use in lab experiments, including its high potency and selectivity for GABA receptors. However, it also has limitations, such as its short half-life and potential for toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on DMCM, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanism of action at the molecular level.
In conclusion, DMCM is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for research on this compound.
Synthesemethoden
DMCM is synthesized through the reaction of 2-amino-5-methylbenzophenone with thiosemicarbazide in the presence of acetic acid. This reaction results in the formation of a yellow crystalline solid, which is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DMCM has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, epilepsy, and insomnia. It has been found to exhibit anxiolytic, anticonvulsant, and sedative properties, making it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
123229-11-8 |
|---|---|
Produktname |
2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-4-thione |
Molekularformel |
C11H14N2S |
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
2,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine-4-thione |
InChI |
InChI=1S/C11H14N2S/c1-8-7-11(14)13(2)10-6-4-3-5-9(10)12-8/h3-6,8,12H,7H2,1-2H3 |
InChI-Schlüssel |
VLXKNLFRCQDNBG-UHFFFAOYSA-N |
SMILES |
CC1CC(=S)N(C2=CC=CC=C2N1)C |
Kanonische SMILES |
CC1CC(=S)N(C2=CC=CC=C2N1)C |
Synonyme |
2H-1,5-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-1,4-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




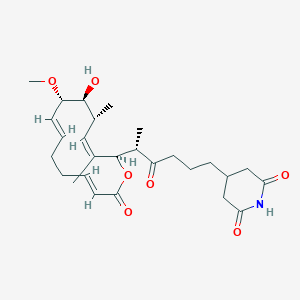
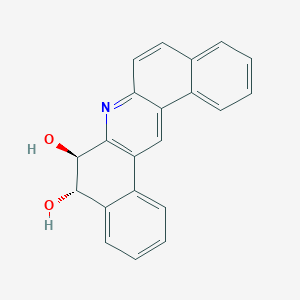

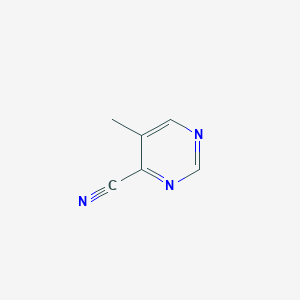
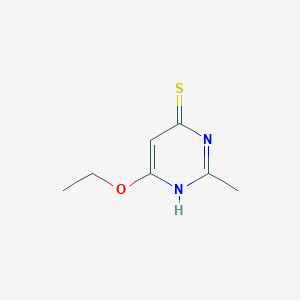

![(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B49481.png)
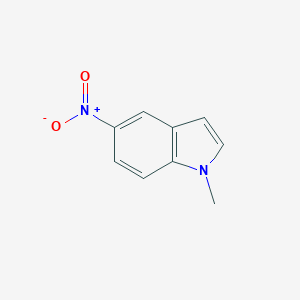
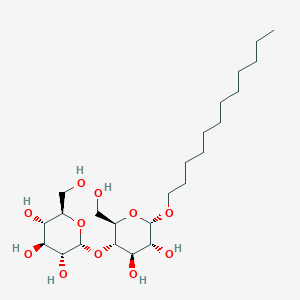
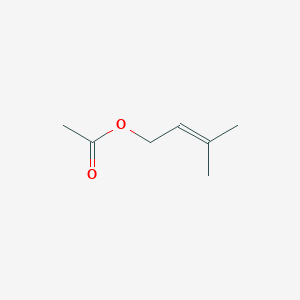
![5-[Dichloro(fluoro)methyl]-1,2-oxazole](/img/structure/B49495.png)
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
